3,5-Dibromo-4-chloro-2,6-dimethylpyridine
Overview
Description
3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H6Br2ClN. This compound is characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, and methyl groups at the 2 and 6 positions of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-4-chloro-2,6-dimethylpyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the direct halogenation of 2,6-dimethylpyridine using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-chloro-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Partially or fully hydrogenated pyridine derivatives.
Substitution: Alkylated or arylated pyridine derivatives.
Scientific Research Applications
3,5-Dibromo-4-chloro-2,6-dimethylpyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is utilized in the design and synthesis of pharmaceuticals and drug candidates.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
3,5-Dibromo-4-chloro-2,6-dimethylpyridine is similar to other halogenated pyridines, such as 3,5-dichloro-2,6-dimethylpyridine and 3,5-dibromo-2,6-dimethylpyridine. its unique combination of halogen atoms and methyl groups provides distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
3,5-Dichloro-2,6-dimethylpyridine
3,5-Dibromo-2,6-dimethylpyridine
3,5-Dichloro-4-bromo-2,6-dimethylpyridine
Properties
IUPAC Name |
3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGWSXQURLBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393938 | |
Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633318-46-4 | |
Record name | 3,5-dibromo-4-chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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